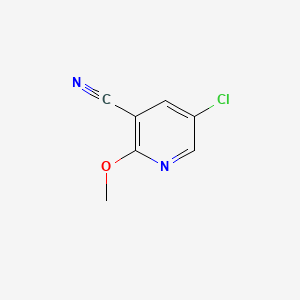

5-Chloro-2-methoxypyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRPIZDGOGUMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694178 | |

| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256812-94-8 | |

| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-methoxypyridine-3-carbonitrile CAS number and properties

An In-Depth Technical Guide to 5-Chloro-2-methoxypyridine-3-carbonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic utilization of this compound. Herein, we move beyond simple data recitation to provide field-proven insights into its properties, synthesis, and vast potential as a pivotal building block in modern synthetic chemistry.

Core Compound Identification and Properties

This compound is a polysubstituted pyridine derivative. The unique arrangement of its functional groups—a nucleophilic substitution-ready chloro group, an electron-donating methoxy group, and a versatile nitrile moiety—renders it a highly valuable intermediate for creating diverse molecular libraries.

CAS Number : 1256812-94-8[1][2][3] Molecular Formula : C₇H₅ClN₂O[1][4] Molecular Weight : 168.58 g/mol [1][4]

Table 1: Physicochemical Properties

This table summarizes the key physical and chemical properties of the title compound. Data for some parameters are limited and should be confirmed experimentally.

| Property | Value | Source(s) |

| IUPAC Name | This compound | ChemScene[1] |

| Synonyms | 5-Chloro-2-methoxynicotinonitrile | ChemScene[1] |

| Appearance | Solid (predicted) | General Observation |

| Purity | ≥97% | ChemScene[1] |

| SMILES | N#CC1=CC(Cl)=CN=C1OC | ChemScene[1] |

| Storage | Store at room temperature in a dry, well-ventilated place. | ChemScene, Fisher Scientific[1][5] |

Strategic Synthesis: A Proposed Experimental Protocol

While a specific, peer-reviewed synthesis for this compound is not prominently published, a robust synthetic route can be engineered from established pyridine chemistry principles. The following protocol is a scientifically sound, proposed pathway starting from a common precursor.

The rationale for this multi-step synthesis is to strategically install the functional groups in an order that maximizes yield and minimizes side reactions. Starting with 2-amino-5-chloropyridine allows for the diazotization and subsequent introduction of the nitrile group, a common transformation. The final step involves nucleophilic aromatic substitution to install the methoxy group.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol

PART A: Synthesis of 5-Chloro-2-cyanopyridine from 2-Amino-5-chloropyridine (Sandmeyer Reaction)

-

Diazotization:

-

Suspend 2-amino-5-chloropyridine (1 eq.) in an aqueous solution of HCl (e.g., 3 M) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes. Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

-

Cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to yield 5-chloro-2-cyanopyridine.

-

PART B: Introduction of the 3-Cyano and 2-Methoxy Groups

Self-Validation System: This part of the synthesis is more complex and involves a sequence of oxidation, cyanation, and methoxylation. The exact conditions would require optimization. A plausible, though challenging, route would be:

-

N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide to activate the C3 position for subsequent functionalization.

-

Cyanation at C3: Introduction of the nitrile group at the 3-position.

-

Methoxylation: Nucleophilic substitution of a chloro group (if present at C2) or another suitable leaving group with sodium methoxide (NaOMe). The reactivity and feasibility of these steps would need careful experimental validation.

Applications in Drug Discovery: A Scaffold for Innovation

Substituted pyridines are ubiquitous in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] They act as versatile pharmacophores, with the nitrogen atom serving as a hydrogen bond acceptor, enhancing solubility and target binding.[7][8][9] The specific functional groups of this compound offer multiple handles for synthetic diversification, making it an ideal starting point for generating compound libraries for screening.

Key Reactive Sites and Potential Transformations:

-

The Chloro Group (C5): This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or amine substituents. This is a foundational strategy for exploring structure-activity relationships (SAR).

-

The Nitrile Group (C3): This versatile group can be:

-

Hydrolyzed to a carboxylic acid or amide.

-

Reduced to a primary amine.

-

Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

-

-

The Pyridine Ring: The ring nitrogen can be quaternized or can influence the overall electronic properties and metabolic stability of the final molecule.

Logical Flow of Molecular Diversification

Caption: Potential synthetic pathways for diversifying the core scaffold.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on the hazards of structurally related compounds like substituted chloropyridines and nitriles.[5][10][11]

Hazard Profile (Inferred):

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, consistent with many organonitrile compounds.[11]

-

Irritation: Expected to cause skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][12]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][10] Ensure eyewash stations and safety showers are readily accessible.[5]

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield (EN166 standard).

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Predicted Spectroscopic Signature

Experimental spectroscopic data is not publicly available. The following represents a theoretical analysis based on established principles for predicting the key signals for structure verification.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4-8.6 ppm (d, 1H, H6)δ ~7.8-8.0 ppm (d, 1H, H4)δ ~4.1-4.3 ppm (s, 3H, -OCH₃) | The protons on the pyridine ring are deshielded by the electronegative nitrogen and halogen. The methoxy protons will appear as a singlet in the typical range for O-methyl groups. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160-165 ppm (C2-O)δ ~150-155 ppm (C6)δ ~140-145 ppm (C4)δ ~130-135 ppm (C5-Cl)δ ~115-120 ppm (-C≡N)δ ~90-95 ppm (C3-CN)δ ~55-60 ppm (-OCH₃) | Chemical shifts are estimated based on substituent effects on the pyridine ring. The carbons attached to heteroatoms (O, N, Cl) will be significantly shifted. |

| FT-IR (KBr Pellet, cm⁻¹) | ~2220-2240 cm⁻¹ (C≡N stretch)~1550-1600 cm⁻¹ (C=N, C=C stretches)~1250-1300 cm⁻¹ (Ar-O-C stretch)~700-800 cm⁻¹ (C-Cl stretch) | The nitrile stretch is a sharp, characteristic peak. Aromatic and C-O/C-Cl stretches will also be present in the fingerprint region. |

| Mass Spec. (EI) | m/z 168/170 (M/M+2, ~3:1 ratio) | The molecular ion peak (M⁺) should show a characteristic isotopic pattern for one chlorine atom. |

Conclusion

This compound is more than a mere chemical; it is a strategic asset for the medicinal chemist. Its well-defined reactive sites offer a predictable and powerful platform for building molecular complexity and exploring novel chemical space. While some experimental data remains to be formally published, its properties and reactivity can be confidently inferred from the rich literature on pyridine chemistry. This guide provides the foundational knowledge and strategic foresight necessary for researchers to unlock the full potential of this versatile intermediate in their drug discovery and development programs.

References

- (No valid reference)

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 15, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

This compound, CAS 1256812-94-8. (n.d.). BIOFOUNT. Retrieved January 15, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1256812-94-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | 1256812-94-8 [chemicalbook.com]

- 4. 1256812-94-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. fishersci.com [fishersci.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methoxypyridine-3-carbonitrile

Abstract: 5-Chloro-2-methoxypyridine-3-carbonitrile (CAS No: 1256812-94-8) is a substituted pyridine derivative that serves as a versatile building block in modern synthetic and medicinal chemistry.[1][2][3] The strategic arrangement of its chloro, methoxy, and nitrile functional groups provides a unique combination of reactivity and electronic properties, making it a valuable intermediate for the synthesis of complex heterocyclic compounds.[4][5] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization, and insights into its applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust understanding of how to characterize this and similar molecules.

Molecular Structure and Chemical Identifiers

The unique reactivity and properties of this compound stem directly from its molecular architecture. The pyridine ring, a common motif in pharmaceuticals, is functionalized with an electron-withdrawing nitrile group, an electron-donating methoxy group, and a halogen (chlorine) atom that is an excellent handle for synthetic transformations.[4][6]

Sources

- 1. 1256812-94-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound | 1256812-94-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

Spectroscopic Characterization of 5-Chloro-2-methoxypyridine-3-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-Chloro-2-methoxypyridine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are grounded in established analytical chemistry principles to ensure scientific integrity and reproducibility.

Introduction

This compound, with the CAS Number 1256812-94-8, is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities that allow for a wide range of molecular modifications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which serves as a critical building block in synthetic chemistry. This guide will elucidate the expected spectroscopic signatures of this compound.

Molecular Structure and Key Features

To comprehend the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 1H | H4 |

| ~7.8 | Doublet | 1H | H6 |

| ~4.1 | Singlet | 3H | OCH₃ |

Interpretation:

-

H4 and H6 Protons: The pyridine ring has two aromatic protons. Due to the anisotropic effects of the ring and the influence of the electron-withdrawing chloro and cyano groups, these protons will appear in the downfield region of the spectrum. They are expected to appear as doublets due to coupling with each other.

-

Methoxypyridine Protons: The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. The electronegative oxygen atom will shift this signal downfield to around 4.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 |

| ~152 | C6 |

| ~140 | C4 |

| ~125 | C5 |

| ~115 | CN |

| ~95 | C3 |

| ~55 | OCH₃ |

Interpretation:

-

Pyridine Ring Carbons: The carbons of the pyridine ring will have distinct chemical shifts based on their electronic environments. The carbon atom C2, bonded to both a nitrogen and an oxygen, is expected to be the most downfield. The carbon C5, bearing the chloro group, will also be significantly shifted.

-

Nitrile Carbon: The carbon of the nitrile group (CN) typically appears in the 115-125 ppm range.

-

Methoxy Carbon: The carbon of the methoxy group will be the most upfield signal due to its sp³ hybridization and shielding effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1600, ~1480 | Medium-Strong | C=C and C=N (Aromatic Ring) Stretches |

| ~1250 | Strong | C-O (Aryl Ether) Stretch |

| ~1050 | Strong | C-O (Aryl Ether) Stretch |

| ~850 | Strong | C-Cl Stretch |

Interpretation:

The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The aromatic C=C and C=N stretching vibrations will appear in the 1480-1600 cm⁻¹ region. The strong absorptions for the aryl ether C-O bond and the C-Cl bond are also expected to be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

Predicted Mass Spectrometry Data (ESI-MS):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (C₇H₅ClN₂O). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation Pathways:

Figure 2. Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. These are based on standard laboratory procedures and should be adapted as necessary for specific instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed isotopic pattern for chlorine-containing ions with the theoretical distribution.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of this compound. The predicted NMR, IR, and Mass spectra are consistent with the proposed chemical structure and provide a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for unambiguous structural confirmation and purity assessment.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2469. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Strategic Synthesis of a Privileged Scaffold: A Technical Guide to 5-Chloro-2-methoxypyridine-3-carbonitrile

Introduction: The Enduring Importance of the Pyridine Nucleus in Drug Discovery

The pyridine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and target engagement, while the aromatic system provides a rigid scaffold for the precise spatial arrangement of pharmacophoric groups. The introduction of specific substituents onto this ring is a critical strategy in drug design, modulating a molecule's electronic properties, metabolic stability, and binding affinity. Among the vast landscape of substituted pyridines, 5-Chloro-2-methoxypyridine-3-carbonitrile has emerged as a particularly valuable intermediate, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its history, synthesis, and application, tailored for researchers and professionals in the field of drug development.

Historical Context and the Evolution of Synthetic Routes

The precise first synthesis of this compound is not prominently documented as a singular discovery. Instead, its emergence is rooted in the broader development of synthetic methodologies for polysubstituted pyridines. A significant advancement in the synthesis of the parent 2-alkoxypyridine-3-carbonitrile scaffold was reported in 1993 by Victory et al.[1][2]. Their work detailed a one-step condensation reaction that provided a straightforward route to these valuable building blocks.

Prior to this, the synthesis of 2-alkoxypyridine-3-carbonitriles was typically achieved through less direct methods, such as the nucleophilic displacement of a halogen at the 2-position with an alkoxide or the O-alkylation of a 2-pyridone derivative[1]. These earlier methods often required harsh conditions or multiple steps, limiting their efficiency and scalability. The development of more convergent strategies, like the one-pot condensation, was a crucial step forward, enabling broader access to this class of compounds for medicinal chemistry programs.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of this compound and its analogs generally relies on the construction of the pyridine ring through cyclization reactions, followed by functional group interconversions.

Primary Synthesis via Cyclocondensation

A prevalent and efficient method for constructing the 2-alkoxypyridine-3-carbonitrile core involves the condensation of an α,β-unsaturated carbonyl compound with malononitrile in the presence of a base, such as sodium methoxide in methanol[1]. This approach is notable for its atom economy and the direct formation of the desired scaffold.

Experimental Protocol: One-Pot Synthesis of a 2-Methoxypyridine-3-carbonitrile Derivative [1]

-

Preparation of Sodium Methoxide Solution: To a flask containing methanol, sodium metal is added portion-wise at a controlled temperature (e.g., 5°C) to generate a fresh solution of sodium methoxide.

-

Addition of Malononitrile: Malononitrile, dissolved in methanol, is added to the sodium methoxide solution.

-

Condensation Reaction: The corresponding α,β-unsaturated aldehyde or ketone is added dropwise to the reaction mixture. For the synthesis of this compound, a chlorinated α,β-unsaturated precursor would be required.

-

Reaction Completion and Workup: The mixture is refluxed to drive the reaction to completion. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

The underlying mechanism of this transformation is believed to proceed through a series of well-established organic reactions:

Caption: Proposed reaction mechanism for the one-pot synthesis.

Alternative Synthetic Approaches

While cyclocondensation is a primary route, other methods for synthesizing substituted pyridines can be adapted. These include:

-

From 2-Halopyridines: Nucleophilic aromatic substitution (SNAr) on a pre-existing 2,5-dichloropyridine-3-carbonitrile with sodium methoxide. The chlorine at the 2-position is generally more activated towards nucleophilic attack.

-

From Pyridones: O-alkylation of the corresponding 5-chloro-2-pyridone-3-carbonitrile. This involves treating the pyridone with an alkylating agent in the presence of a base.

The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.

Physicochemical Properties and Spectroscopic Data

The structural features of this compound impart specific physicochemical properties that are relevant to its handling and reactivity.

| Property | Value | Source |

| CAS Number | 1256812-94-8 | [3][4][5][6][7] |

| Molecular Formula | C₇H₅ClN₂O | [8] |

| Molecular Weight | 168.58 g/mol | [8] |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule. While a comprehensive dataset is proprietary to various manufacturers, typical spectroscopic features would include:

-

¹H NMR: Distinct signals for the methoxy protons (a singlet around 4.0 ppm) and the two aromatic protons on the pyridine ring (two doublets in the aromatic region).

-

¹³C NMR: Resonances for the seven carbon atoms, including the nitrile carbon, the methoxy carbon, and the five carbons of the pyridine ring.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Drug Development: A Versatile Intermediate

This compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The chloro, methoxy, and nitrile groups can be selectively manipulated to build molecular complexity.

Caption: Reactivity map of this compound.

The chlorine atom at the 5-position is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations[9]. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which is a common strategy for exploring the structure-activity relationship (SAR) of a lead compound. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification. The methoxy group can be demethylated to reveal a hydroxyl group, which can act as a hydrogen bond donor or be further functionalized.

Conclusion

This compound stands as a testament to the power of strategic molecular design. While its discovery was an evolutionary step in the synthesis of substituted pyridines rather than a singular event, its utility in modern drug discovery is undeniable. The convergence of efficient synthetic routes and the versatile reactivity of its functional groups has established it as a privileged scaffold for the construction of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and physicochemical properties is therefore essential for any researcher or scientist working at the forefront of medicinal chemistry.

References

- EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.). Google Patents.

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.

-

1289385-19-8,5-Chloro-N-cyclopropylpyrimidin-2-amine. (n.d.). Chem-Space. Retrieved January 15, 2026, from [Link]

- US5304651A - Process for the preparation of 5-substituted 2-chloropyridines. (n.d.). Google Patents.

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (n.d.). Google Patents.

- US4612377A - Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.

- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769.

-

5-Methoxypyridine-2-carbonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. (n.d.). Google Patents.

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). Retrieved January 15, 2026, from [Link]

-

A simple synthesis of 2-methoxypyridine-3-carbonitriles. (n.d.). Universitat Ramon Llull. Retrieved January 15, 2026, from [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.

- EP1346984B1 - Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde. (n.d.). Google Patents.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. merit.url.edu [merit.url.edu]

- 3. Heterocycles with Nitrogen (N) | CymitQuimica [cymitquimica.com]

- 4. CAS:1256812-94-8, 5-氯-2-甲氧基烟腈-毕得医药 [bidepharm.com]

- 5. 1256812-94-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. Cyano-, Nitrile- | CymitQuimica [cymitquimica.com]

- 7. This compound | 1256812-94-8 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

5-Chloro-2-methoxypyridine-3-carbonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

5-Chloro-2-methoxypyridine-3-carbonitrile is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the domain of drug discovery and development. Its unique electronic and steric properties, conferred by the chloro, methoxy, and cyano substituents on the pyridine core, allow for a diverse range of chemical transformations. This guide provides an in-depth analysis of its core physicochemical properties, validated synthetic protocols, comprehensive characterization data, and a discussion of its strategic application in the synthesis of complex molecular architectures and biologically active compounds. It is intended to serve as a critical resource for researchers, scientists, and professionals in the fields of medicinal chemistry, process development, and materials science.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its key molecular identifiers and properties are summarized below.

1.1. Molecular Structure and Formula

The structural arrangement of the pyridine ring substituted with chloro, methoxy, and carbonitrile groups is critical to its reactivity. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic landscape on the pyridine ring.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₇H₅ClN₂O | [1][2] |

| Molecular Weight | 168.58 g/mol | [1][2] |

| Monoisotopic Mass | 168.0090405 Da | [2] |

| CAS Number | 1256812-94-8 | [1] |

1.2. Rationale for Utility in Synthesis

The specific substitution pattern is not accidental; it is designed for selective, high-yield transformations.

-

Chloro Group (C5): The chlorine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental for constructing C-C and C-N bonds.[3] Its position is sterically accessible, facilitating catalyst engagement.

-

Methoxy Group (C2): This group activates the pyridine ring and can influence the regioselectivity of certain reactions. It can also be a site for late-stage functionalization, such as demethylation to reveal a pyridone scaffold.

-

Carbonitrile Group (C3): The nitrile is a powerful electron-withdrawing group and a synthetic precursor to various functionalities, including amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition), which are common bioisosteres in medicinal chemistry.

Synthesis and Manufacturing

The preparation of this compound can be approached through several synthetic routes. The choice of route often depends on the scale, cost of starting materials, and desired purity. A common conceptual pathway involves the construction and subsequent functionalization of the pyridine ring.

2.1. Conceptual Synthetic Workflow

A generalized synthetic approach often starts with simpler, commercially available pyridine or pyrimidine precursors. The sequence of introducing the chloro, methoxy, and cyano groups is critical to avoid undesired side reactions and to ensure high regioselectivity.

Sources

Commercial suppliers and pricing for 5-Chloro-2-methoxypyridine-3-carbonitrile

An In-depth Technical Guide to the Commercial Procurement and Quality Assessment of 5-Chloro-2-methoxypyridine-3-carbonitrile for Research and Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, a key building block in modern medicinal chemistry. Beyond a simple list of suppliers, this document offers a technical framework for strategic procurement, quality evaluation, and safe handling, ensuring the integrity of your research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its unique arrangement of a chloro, a methoxy, and a cyano group on the pyridine ring makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that allows for selective functionalization at various positions of the pyridine ring. This has led to its use in the development of novel therapeutics targeting a variety of diseases.

The reliable sourcing of this reagent is therefore a critical first step in many drug discovery pipelines. The purity and consistency of the starting material can have a profound impact on the efficiency of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide aims to provide a clear path for navigating the complexities of sourcing this important chemical.

Commercial Suppliers and Market Availability

A number of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, more specialized firms. The choice of supplier often depends on a variety of factors including the quantity required, the desired purity, lead times, and, of course, cost. Below is a comparative analysis of several prominent suppliers.

Table 1: Comparative Analysis of Commercial Suppliers for this compound

| Supplier | Catalog Number | Purity | Available Quantities | Typical Lead Time |

| Sigma-Aldrich (Merck) | 703594 | ≥97% | 1g, 5g, 25g | 1-3 business days |

| Thermo Fisher Scientific (Alfa Aesar) | H55964 | 97% | 1g, 5g, 10g | 1-3 business days |

| TCI America | C2687 | >98% | 1g, 5g, 25g | 1-3 business days |

| Combi-Blocks | QC-7740 | ≥97% | 1g, 5g, 10g, 25g | 1-3 business days |

| Oakwood Chemical | 044770 | 97% | 1g, 5g, 10g, 25g | 1-3 business days |

| Santa Cruz Biotechnology | sc-280004 | N/A | 1g, 5g | Varies |

Disclaimer: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Pricing Analysis: A Strategic Perspective

The price of this compound can vary significantly based on several factors:

-

Purity: Higher purity grades command a premium price. For applications in late-stage drug development and cGMP synthesis, a purity of >99% may be required, which will be substantially more expensive than the standard research-grade material (typically 97-98%).

-

Quantity: As with most chemical reagents, the price per gram decreases significantly with increasing order size. Bulk quantities for pilot-scale or manufacturing will have a much lower cost per unit than small quantities for initial screening.

-

Supplier: Larger, well-known suppliers may have higher list prices but can often provide more extensive quality control documentation and support. Smaller or newer suppliers may offer more competitive pricing but may require more rigorous incoming quality assessment.

-

Synthesis Route: The synthetic route used by the manufacturer can impact the cost and the impurity profile. Understanding the potential byproducts of different synthetic pathways can be crucial for troubleshooting downstream reactions.

Experimental Protocol: Incoming Quality Control and Material Handling

Upon receiving a shipment of this compound, it is imperative to perform a thorough quality control assessment to verify its identity and purity. This is a self-validating step to ensure the integrity of your experimental results.

4.1. Safety Precautions and Handling

-

Consult the Safety Data Sheet (SDS): Before handling the compound, thoroughly review the SDS provided by the supplier. This document contains critical information on hazards, personal protective equipment (PPE), and emergency procedures.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

4.2. Step-by-Step Quality Control Workflow

-

Visual Inspection: Carefully inspect the container for any signs of damage or contamination. The compound should be a white to off-white solid. Note any discoloration or heterogeneity.

-

Documentation Review: Cross-reference the information on the container label with the certificate of analysis (CoA) provided by the supplier. Verify the batch number, purity, and date of analysis.

-

Identity Verification (¹H NMR Spectroscopy):

-

Prepare a sample by dissolving a small amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound. Key expected signals include two aromatic protons on the pyridine ring and a singlet for the methoxy group protons.

-

-

Purity Assessment (HPLC or GC-MS):

-

Develop a suitable High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method to assess the purity of the material.

-

For HPLC, a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

For GC-MS, a standard non-polar column (e.g., DB-5ms) can be used.

-

The resulting chromatogram should show a major peak corresponding to the desired compound, and the area percentage of this peak should be consistent with the purity stated on the CoA.

-

-

Record Keeping: Meticulously document all QC results, including spectra and chromatograms, in your laboratory notebook, linking them to the specific batch number of the material.

Visualization of the Procurement and QC Workflow

The following diagram illustrates the logical flow for sourcing and qualifying this compound.

Caption: Workflow for sourcing and quality control of chemical reagents.

Conclusion

The successful integration of this compound into a drug discovery program hinges on a strategic and technically sound approach to procurement and quality control. By carefully selecting suppliers, understanding the factors that influence price and purity, and implementing a robust incoming quality assessment protocol, researchers can mitigate risks and ensure the reliability and reproducibility of their synthetic efforts. This guide provides a foundational framework for these critical activities, empowering scientists to proceed with confidence in the quality of their starting materials.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 5-Chloro-2-methoxypyridine-3-carbonitrile

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of FDA-approved drugs and functional materials.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility make it a privileged structure in the design of novel molecular entities.[2][5] The subject of this guide, 5-Chloro-2-methoxypyridine-3-carbonitrile, emerges as a particularly compelling, yet underexplored, building block. Its trifunctional nature—a reactive chlorine atom, an electron-donating methoxy group, and a versatile cyano group—presents a rich tapestry of opportunities for chemical elaboration and the development of next-generation therapeutics and materials.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research avenues for this compound. We will delve into its latent potential in medicinal chemistry, with a specific focus on kinase inhibition, and explore its applicability in the realm of materials science. This document is designed not as a rigid set of instructions, but as a catalyst for innovation, providing both the foundational knowledge and the practical starting points for pioneering research.

Part 1: Medicinal Chemistry - A Scaffold for Novel Kinase Inhibitors

The cyanopyridine moiety is a well-established pharmacophore in a variety of biologically active compounds, demonstrating a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.[6][7][8] Notably, cyanopyridine derivatives have shown significant promise as kinase inhibitors, a critical class of drugs in oncology.[6] The structural features of this compound make it an ideal starting point for the design of novel kinase inhibitors. The chlorine atom at the 5-position serves as a convenient handle for introducing diversity through well-established cross-coupling reactions, allowing for the exploration of the chemical space around the pyridine core to achieve desired potency and selectivity.[9]

Hypothetical Signaling Pathway: Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. We propose that derivatives of this compound can be designed to target the ATP-binding pocket of VEGFR-2, thereby inhibiting its downstream signaling cascade.

Caption: Proposed mechanism of action for a this compound derivative targeting VEGFR-2.

Experimental Workflow: From Synthesis to Biological Evaluation

The following outlines a comprehensive workflow for the synthesis and evaluation of a library of this compound derivatives as potential VEGFR-2 inhibitors.

Caption: Experimental workflow for the development of novel kinase inhibitors.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids.[9]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equivalents)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), XPhos (0.04 equivalents), and K₃PO₄ (2.0 equivalents).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / XPhos | A robust and versatile catalytic system for Suzuki-Miyaura couplings of heteroaryl chlorides. |

| Base | K₃PO₄ | A strong base suitable for promoting transmetalation. |

| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

Part 2: Materials Science - Building Blocks for Organic Electronics

The unique electronic and photophysical properties of substituted pyridines also position them as attractive candidates for applications in materials science, particularly in the field of organic electronics.[10] The electron-withdrawing nature of the cyano group and the pyridine nitrogen, combined with the electron-donating methoxy group, creates a "push-pull" system within the this compound scaffold. This electronic arrangement can lead to interesting photophysical properties, such as fluorescence, making these molecules potential building blocks for organic light-emitting diodes (OLEDs) or fluorescent sensors.

Potential Application: Fluorescent Probes for Metal Ion Detection

The nitrogen atom of the pyridine ring and the cyano group can act as coordination sites for metal ions. Upon binding to a specific metal ion, the electronic structure of the molecule could be perturbed, leading to a change in its fluorescence properties (e.g., quenching or enhancement). This "turn-on" or "turn-off" fluorescence response forms the basis of a chemosensor.

Caption: Logical relationship for a fluorescent metal ion sensor.

Experimental Workflow: Synthesis and Characterization of a Fluorescent Probe

-

Synthesis: Modify the 5-chloro position of this compound with a suitable fluorophore or a receptor unit for the target metal ion using cross-coupling chemistry.

-

Photophysical Characterization: Characterize the absorption and emission properties of the synthesized compound using UV-Vis and fluorescence spectroscopy.

-

Titration Studies: Perform fluorescence titration experiments by adding increasing concentrations of the target metal ion to a solution of the compound to determine the binding affinity and selectivity.

-

Selectivity Studies: Evaluate the fluorescence response of the compound in the presence of other competing metal ions to assess its selectivity.

-

Quantum Yield Determination: Calculate the fluorescence quantum yield of the compound in the absence and presence of the metal ion to quantify the sensing efficiency.

Conclusion: A Call for Exploration

This compound represents a molecule of significant untapped potential. Its versatile chemical handles and inherent electronic properties make it a prime candidate for exploration in both medicinal chemistry and materials science. This guide has provided a framework for initiating research in these areas, from the rational design of novel kinase inhibitors to the development of innovative fluorescent materials. It is our hope that this document will serve as a valuable resource for scientists and researchers, inspiring them to unlock the full potential of this intriguing chemical scaffold.

References

- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

A review: Biological activities of novel cyanopyridine derivatives. (2023). Archiv der Pharmazie, 356(5), e2300067. Retrieved from [Link]

- Cyanopyridine derivatives: Significance and symbolism. (2024). ScienceDirect.

- The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry, 14(10), 1871-1887. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 3351–3371. Retrieved from [Link]

-

The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Optimizing Chemical Synthesis: The Role of 5-Chloro-2-methoxypyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2016). Journal of Materials Chemistry C, 4(13), 2534-2543. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]

- 8. storage.googleapis.com [storage.googleapis.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Chloro-2-methoxypyridine-3-carbonitrile

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

5-Chloro-2-methoxypyridine-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable building block for the synthesis of a diverse array of chemical entities. Its strategic substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and an electron-withdrawing nitrile group, provides multiple avenues for chemical modification. This unique combination of functional groups makes it an attractive starting material for researchers in medicinal chemistry, agrochemicals, and materials science, enabling the construction of complex molecules with potential biological activity and novel properties.

The chlorine atom at the 5-position is a prime site for cross-coupling reactions and nucleophilic aromatic substitution, allowing for the introduction of various aryl, heteroaryl, and amino substituents. The nitrile group can be readily transformed into other key functional groups such as primary amines and carboxylic acids through reduction and hydrolysis, respectively. The interplay of these functionalities allows for a modular and efficient approach to the synthesis of compound libraries for screening and lead optimization.

This guide provides detailed application notes and step-by-step protocols for three key transformations of this compound:

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the formation of a C-C bond at the 5-position.

-

Nucleophilic Aromatic Substitution (SNAr) to introduce nitrogen-based functionalities.

-

Transformation of the Nitrile Group via reduction to a primary amine and hydrolysis to a carboxylic acid.

Each section includes a discussion of the underlying mechanistic principles, detailed experimental protocols, and data presentation to aid researchers in successfully utilizing this versatile scaffold.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1][2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, displacing the chloro group.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[1][2] The key steps are:

-

Oxidative Addition: A Pd(0) species inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. The reactivity of aryl chlorides in this step is generally lower than that of bromides or iodides, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate this process.[1]

-

Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base. The base activates the organoboron species, making it more nucleophilic.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile group, can make oxidative addition more facile compared to electron-rich aryl chlorides.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

-

Potassium phosphate (K3PO4) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and K3PO4 (2.0 eq).

-

Seal the flask with a septum, and purge with nitrogen or argon for 15-20 minutes.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Wash the combined organic filtrate with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd2(dba)3 / XPhos | A highly active catalyst system for coupling aryl chlorides.[1] |

| Base | K3PO4 | An effective base for promoting transmetalation. |

| Solvent | 1,4-Dioxane | A common aprotic solvent for Suzuki couplings. |

| Temperature | 100 °C | Elevated temperature is often required for the activation of aryl chlorides. |

Nucleophilic Aromatic Substitution (SNAr): Introducing Nitrogen Functionality

Nucleophilic aromatic substitution (SNAr) is a key transformation for the introduction of heteroatoms onto aromatic rings.[3][4] For this compound, the presence of the strongly electron-withdrawing nitrile group at the 3-position activates the chloro-substituted carbon at the 5-position towards nucleophilic attack.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][5]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.

-

Elimination of the Leaving Group: The leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those ortho and para to the site of attack, stabilize the negative charge of the intermediate through resonance and inductive effects, thereby facilitating the reaction.[4][6] In this compound, the nitrile group, while meta to the chloro group, still exerts a significant activating effect.

Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine) (2.0 equivalents)

-

Potassium carbonate (K2CO3) (2.5 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Nitrogen or Argon gas supply

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

-

Add the amine (2.0 eq) and potassium carbonate (2.5 eq) to the solution.

-

Heat the reaction mixture to 120 °C under a nitrogen or argon atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

| Parameter | Condition | Rationale |

| Nucleophile | Amine (2.0 eq) | A common class of nucleophiles for SNAr reactions. |

| Base | K2CO3 | Acts as a scavenger for the HCl generated in situ. |

| Solvent | DMSO | A polar aprotic solvent that can accelerate SNAr reactions. |

| Temperature | 120 °C | Higher temperatures are often necessary to overcome the activation energy barrier. |

Transformations of the Nitrile Group: Accessing Amines and Carboxylic Acids

The nitrile functionality in this compound is a versatile handle for further synthetic manipulations, primarily through reduction to a primary amine or hydrolysis to a carboxylic acid.

Reduction of the Nitrile to a Primary Amine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH4).[7][8]

The reduction of a nitrile with LiAlH4 proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.[9][10]

-

First Hydride Addition: A hydride ion from LiAlH4 attacks the nitrile carbon, breaking one of the pi bonds of the carbon-nitrogen triple bond to form an imine anion, which is stabilized as an aluminum complex.

-

Second Hydride Addition: A second hydride ion adds to the imine carbon, resulting in a dianion intermediate, also complexed to aluminum.

-

Aqueous Workup: The addition of water protonates the nitrogen, yielding the primary amine.

Diagram 3: Workflow for Nitrile Reduction

Caption: Workflow for the reduction of the nitrile group.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4) (2.0 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na2SO4·10H2O)

-

Anhydrous sodium sulfate (Na2SO4)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add LiAlH4 (2.0 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product as necessary, for example by distillation or chromatography.

| Parameter | Condition | Rationale |

| Reducing Agent | LiAlH4 | A powerful reducing agent capable of reducing nitriles to primary amines.[7] |

| Solvent | Anhydrous THF | A common aprotic ether solvent for LiAlH4 reductions. |

| Workup | Fieser Workup | A standard and safe procedure for quenching LiAlH4 reactions. |

Hydrolysis of the Nitrile to a Carboxylic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[11][12] The choice of conditions depends on the stability of the other functional groups in the molecule.

Acid-Catalyzed Hydrolysis: [13][14]

-

Protonation: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom.

-

Nucleophilic Attack by Water: A water molecule attacks the nitrile carbon.

-

Tautomerization: A series of proton transfers leads to the formation of an amide intermediate.

-

Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis: [11][15]

-

Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the nitrile carbon.

-

Protonation: The resulting anion is protonated by water to form an imidic acid, which tautomerizes to an amide.

-

Amide Hydrolysis: The amide is then hydrolyzed by the base to a carboxylate salt and ammonia. Acidification in a separate workup step is required to obtain the free carboxylic acid.

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution (e.g., 6 M)

-

Hydrochloric acid (HCl) (e.g., 6 M) for acidification

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed. The evolution of ammonia gas may be observed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

| Parameter | Condition | Rationale |

| Reagent | Aqueous NaOH | A strong base that facilitates the hydrolysis of the nitrile. |

| Temperature | Reflux | Elevated temperature is required to drive the hydrolysis to completion. |

| Workup | Acidification | Necessary to protonate the carboxylate salt to yield the free carboxylic acid.[16] |

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide range of pyridine derivatives. The protocols and application notes provided in this guide demonstrate its utility in key synthetic transformations, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and transformations of the nitrile group. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate novel and complex molecules for various applications in the chemical sciences. The provided protocols serve as a solid foundation for further exploration and optimization in the laboratory.

References

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

-

Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

Visual Learners. (2025, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. Retrieved from [Link]

- Buchwald, S. L., & Mauger, C. M. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]

-

Wubbels, G. G. (n.d.). Mechanisms of Nucleophilic Aromatic Photosubstitution Reactions. American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- Smith, K. L., & Smith, M. B. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- MDPI. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684.

-

The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Step-by-step synthesis of 5-Chloro-2-methoxypyridine-3-carbonitrile

An Application Note and Protocol for the Laboratory Preparation of 5-Chloro-2-methoxypyridine-3-carbonitrile

Authored by a Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the chloro, methoxy, and cyano functionalities on the pyridine scaffold, make it a valuable precursor for the synthesis of a diverse range of complex molecular targets. Pyridine derivatives are integral components of numerous pharmaceuticals, and the specific substitution pattern of this compound allows for versatile downstream modifications, such as cross-coupling reactions at the chloro position and transformations of the nitrile group.[1][2] This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The described multi-step pathway is grounded in established chemical principles and prioritizes safety, reproducibility, and high purity of the final product.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a robust five-step sequence starting from the commercially available 2-amino-5-chloropyridine. The strategy involves the initial conversion of the starting material to 5-chloro-2-hydroxypyridine, followed by the introduction of a nitrile group at the 3-position via a Vilsmeier-Haack type reaction. Subsequent chlorination of the hydroxyl group and a final nucleophilic substitution with methoxide yields the target compound. This pathway is designed for its logical flow and reliance on well-understood and scalable reactions.

Caption: Overall synthetic workflow for this compound.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Purity | Supplier |

| 2-Amino-5-chloropyridine | 1072-98-6 | 128.56 g/mol | ≥98% | Sigma-Aldrich |

| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | ≥99% | Fisher Scientific |

| Sulfuric Acid | 7664-93-9 | 98.08 g/mol | 98% | VWR |

| Phosphorus Oxychloride | 10025-87-3 | 153.33 g/mol | ≥99% | Merck |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, ≥99.8% | Acros Organics |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | ≥99% | Alfa Aesar |

| Formic Acid | 64-18-6 | 46.03 g/mol | ≥98% | BDH Chemicals |

| Sodium Methoxide | 124-41-4 | 54.02 g/mol | ≥97% | TCI |

| Methanol | 67-56-1 | 32.04 g/mol | Anhydrous, ≥99.8% | J.T.Baker |

| Dichloromethane | 75-09-2 | 84.93 g/mol | Anhydrous, ≥99.8% | Macron |